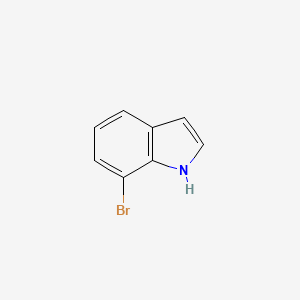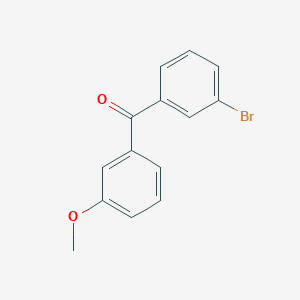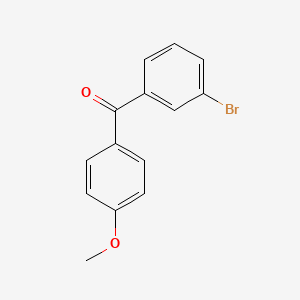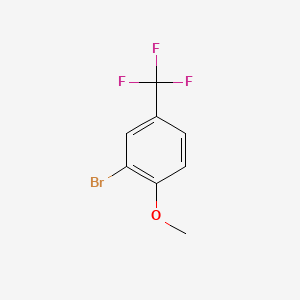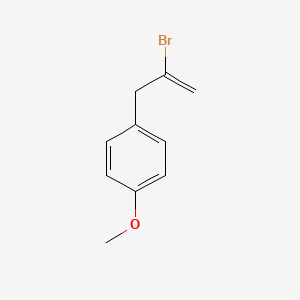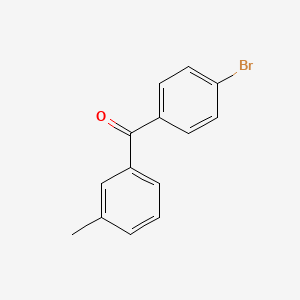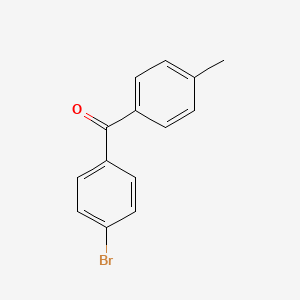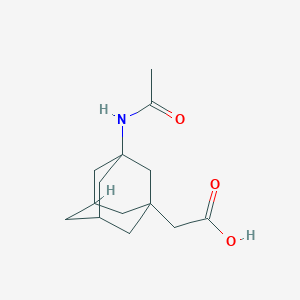
2-(3-Acetamidoadamantan-1-yl)acetic acid
Overview
Description
2-(3-Acetamidoadamantan-1-yl)acetic acid is an organic compound with the molecular formula C14H21NO3 . It is a synthetic compound that has gained attention due to its potential applications in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of 2-(3-Acetamidoadamantan-1-yl)acetic acid consists of a methyl group attached to a carboxyl functional group . The InChI representation of the molecule is InChI=1S/C14H21NO3/c1-9(16)15-14-5-10-2-11(6-14)4-13(3-10,8-14)7-12(17)18/h10-11H,2-8H2,1H3,(H,15,16)(H,17,18) .
Physical And Chemical Properties Analysis
The molecular weight of 2-(3-Acetamidoadamantan-1-yl)acetic acid is 251.32 g/mol . Other computed properties include a XLogP3-AA of 1.6, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 3 . The exact mass is 251.15214353 g/mol, and the monoisotopic mass is also 251.15214353 g/mol . The topological polar surface area is 66.4 Ų, and the molecule has a complexity of 390 .
Scientific Research Applications
Synthesis and Biological Activities
2-(3-Acetamidoadamantan-1-yl)acetic acid and its derivatives have been extensively studied for their synthesis and biological activities. For instance, derivatives of acetic acid like 2-((4-R-5-(thiophene-2-yl)-4H-1,2,4-triazoles-3-yl)thio)acetic acids have shown a range of biological activities, including analgesic, neuroleptic, diuretic, anti-inflammatory, and mild antimicrobial properties (Salionov, 2015).
Antitumor Activity
Some acetic acid derivatives have demonstrated significant antitumor activities. Novel Silver complexes based on phosphanes and ester derivatives of bis(pyrazol-1-yl)acetate ligands, for example, have shown promise in the management of small-cell lung carcinoma (SCLC), exhibiting effectiveness in both 2D and 3D cancer cell models and targeting Thioredoxin (TrxR) (Pellei et al., 2023).
Mechanism of Action in HIV-1 Inhibition
Acetic acid derivatives like 2-(quinolin-3-yl) acetic acid have been identified as allosteric HIV-1 integrase inhibitors. They exhibit a multimode mechanism of action, blocking integrase interactions with viral DNA and its cellular cofactor LEDGF, which results in the cooperative inhibition of HIV-1 replication (Kessl et al., 2012).
Chemical Properties and Synthesis
properties
IUPAC Name |
2-(3-acetamido-1-adamantyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-9(16)15-14-5-10-2-11(6-14)4-13(3-10,8-14)7-12(17)18/h10-11H,2-8H2,1H3,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQQQEFRSGVMSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC12CC3CC(C1)CC(C3)(C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384377 | |
| Record name | (3-Acetamidotricyclo[3.3.1.1~3,7~]decan-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Acetamidoadamantan-1-yl)acetic acid | |
CAS RN |
75667-93-5 | |
| Record name | (3-Acetamidotricyclo[3.3.1.1~3,7~]decan-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



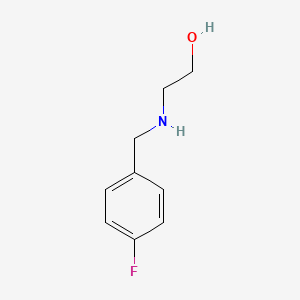
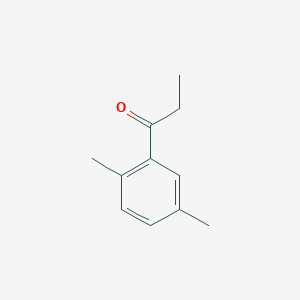
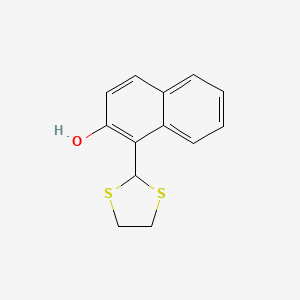
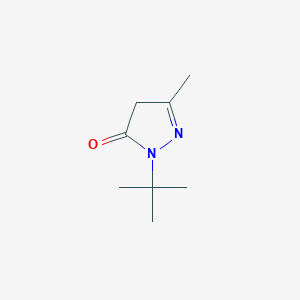
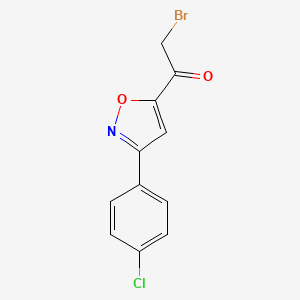
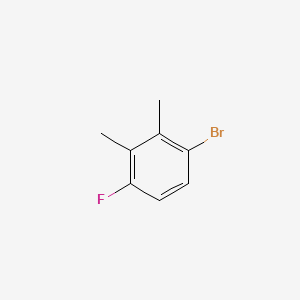
![6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1273606.png)
